molecular formula C9H6BrFN2 B1294257 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole CAS No. 957062-81-6

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Cat. No. B1294257
M. Wt: 241.06 g/mol
InChI Key: OHWIDXFFPCMKLX-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" is a halogenated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of bromine and fluorine atoms on the phenyl rings suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related halogenated pyrazole compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with a similar halogenated phenyl group, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . This suggests that the synthesis of "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also involve complex multi-step reactions, possibly including halogenation and cyclization steps.

Molecular Structure Analysis

The molecular structure of halogenated pyrazoles has been extensively studied using various computational methods, such as DFT calculations, to optimize the geometry and predict vibrational frequencies . The geometrical parameters of these molecules are often in agreement with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the structure of such compounds . The presence of halogen atoms can lead to interesting structural features, such as disorder in the crystal structure due to multiple orientations of the halogen-substituted benzene ring .

Chemical Reactions Analysis

Halogenated pyrazoles can participate in various chemical reactions due to the reactivity of the halogen atoms. For example, the bromine atom can be involved in electrophilic aromatic substitution reactions, while the fluorine atom can affect the electron distribution within the molecule . The reactivity of the carbonyl group in related compounds has been highlighted as a crucial factor for binding in molecular docking studies, suggesting that similar functional groups in "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also be reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrazoles, such as their vibrational frequencies and electronic absorption spectra, have been characterized using FT-IR, FT-Raman, and UV-vis spectroscopy . The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and the molecular electrostatic potential (MEP) maps show the distribution of negative and positive charges, which are important for understanding the molecule's reactivity . The first hyperpolarizability of these compounds has been calculated to assess their potential in nonlinear optics .

Relevant Case Studies

Molecular docking studies have been conducted on similar compounds to predict their potential biological activity. For instance, some halogenated pyrazoles have been suggested to exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), which could make them potential anti-neoplastic agents . Additionally, the compound "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" has been suggested to exhibit phosphodiesterase inhibitory activity . These studies indicate that "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also have significant biological activities, warranting further investigation.

properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWIDXFFPCMKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650463
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

CAS RN

957062-81-6
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
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